N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine
CAS No.:
Cat. No.: VC16313077
Molecular Formula: C23H23N3O
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine |
| Standard InChI | InChI=1S/C23H23N3O/c1-15-9-8-14-21(24-15)26-23(18-11-5-7-13-20(18)27-3)22-16(2)25-19-12-6-4-10-17(19)22/h4-14,23,25H,1-3H3,(H,24,26) |
| Standard InChI Key | JSDTZFUVHPRMHN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)NC(C2=CC=CC=C2OC)C3=C(NC4=CC=CC=C43)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted with a methyl group at position 6 and an amine group at position 2. This pyridine core is connected via a methylene bridge to a 2-methylindol-3-yl group and a 2-methoxyphenyl moiety. The indole system contributes aromaticity and hydrogen-bonding capacity, while the methoxy group enhances lipophilicity and modulates electronic effects .
Table 1: Key Molecular Properties of Structural Analogues
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, similar derivatives exhibit characteristic signals:
-
1H NMR: Aromatic protons in the pyridine (δ 7.1–8.5 ppm), indole (δ 6.8–7.6 ppm), and methoxyphenyl (δ 3.8 ppm for OCH3) regions .
-
MS (EI): Molecular ion peaks near m/z 357, with fragmentation patterns indicating cleavage at the methylene bridge .
Synthetic Methodologies
Key Reaction Pathways
Synthesis likely follows multi-step protocols analogous to those used for related indole-pyridine hybrids:
-
Indole Alkylation: 2-Methylindole undergoes Friedel-Crafts alkylation with 2-methoxybenzaldehyde to form the indolyl-methoxyphenylmethanol intermediate.
-
Amine Coupling: The alcohol intermediate is converted to a chloride (e.g., using SOCl2) and reacted with 6-methylpyridin-2-amine under nucleophilic substitution conditions.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product.
Critical Reaction Parameters:
-
Catalysts: Lewis acids (e.g., AlCl3) for Friedel-Crafts reactions.
-
Solvents: Toluene or DMF at 80–110°C under inert atmosphere.
Biological Activities and Mechanisms
Table 2: Comparative Cytotoxicity of Analogues
| Cell Line | IC50 (µM) | Substitution Pattern |
|---|---|---|
| OVXF 899 (Ovarian) | 2.76 | 4-Methoxyphenyl |
| PXF 1752 (Prostate) | 9.27 | 4-Methoxyphenyl |
| MDA-MB-231 (Breast) | 12.4 | 3-Methoxyphenyl |
Note: 2-Methoxy substitution may alter potency due to steric and electronic effects.
Antimicrobial Activity
Methoxyphenyl-indole hybrids exhibit broad-spectrum activity:
-
Gram-positive Bacteria: MIC = 32 µg/mL against Staphylococcus aureus.
-
Fungal Pathogens: 80% inhibition of Candida albicans biofilm formation at 50 µg/mL.
Structure-Activity Relationships (SAR)
-
Methoxy Position: 2-Methoxy substitution reduces steric hindrance compared to 3- or 4-methoxy isomers, potentially enhancing target binding .
-
Indole Methylation: 2-Methyl group on indole improves metabolic stability by shielding the NH group from oxidative deamination.
-
Pyridine Methylation: 6-Methyl substitution on pyridine increases lipophilicity, enhancing blood-brain barrier permeability in preclinical models .
Pharmacokinetic Considerations
While in vivo data are lacking, computational predictions suggest:
-
Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).
-
Metabolism: Primary CYP3A4-mediated oxidation at the indole C5 position .
-
Half-Life: Estimated t1/2 = 4.7 hours in human liver microsomes.
Toxicological Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume